Cefalexin;Cephacillin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cefalexin, also known as cephalexin, is a first-generation cephalosporin antibiotic. It is widely used to treat a variety of bacterial infections by disrupting the growth of the bacterial cell wall. Cefalexin is effective against gram-positive and some gram-negative bacteria . It is commonly used to treat infections of the middle ear, bone and joint, skin, and urinary tract .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of cefalexin involves the use of L-Phenylglycine ester derivatives in a 7-ADCA (7-aminocephalosporanic acid) aqueous solution. Immobilized penicillin acylase is added to this solution to facilitate the reaction. The reaction mixture is then adjusted for viscosity, and the enzyme is separated using a penicillin acylase separator. The resulting cefalexin suspension is centrifugally filtered to obtain cefalexin crude powder .

Industrial Production Methods

In industrial settings, the preparation of cefalexin involves several steps, including the adjustment of pH with sulfuric acid, filtration with a 0.45 µm filtering film, and crystallization. The crystals are then washed with water and acetone and dried to obtain the final product .

Analyse Chemischer Reaktionen

Permanganate (PM) Oxidation

PM rapidly oxidizes cefalexin in water, with second-order rate constants and products dependent on pH and co-existing ions :

-

pH dependence : Lower pH accelerates oxidation (e.g., rate increases 3-fold at pH 5 vs. pH 9) .

-

Reactive sites :

| Parameter | Effect on PM Oxidation |

|---|---|

| Cl⁻ or HCO₃⁻ | Rate enhancement (up to 2.5×) |

| Humic acid (HA) | Negligible effect |

| Bisulfite (BS) | Accelerates via Mn(III) species |

Chloramine-T (CAT) Oxidation

In alkaline media, CAT cleaves the β-lactam ring of cefalexin, following first-order kinetics in both [CAT] and [cefalexin] :

Enzymatic Oxidation for Environmental Remediation

Laccase-mediated oxidation effectively degrades cefalexin in wastewater :

-

Optimal conditions :

-

Key factors :

Reaction with Amines

Cefalexin reacts with protein amino groups (e.g., ε-aminocaproic acid) via aminolysis, contributing to allergenic potential :

-

Mechanism : Nucleophilic attack on the β-lactam ring, forming covalent adducts .

-

Rate constants : Comparable to penicillin G, indicating similar allergenic risk .

Side Chain-Dependent Cross-Reactivity

Cross-reactivity with penicillins (e.g., amoxicillin) is driven by R1 side chain similarity :

| Cephalosporin | R1 Side Chain Similarity | Cross-Reactivity Risk |

|---|---|---|

| Cefadroxil | Identical to amoxicillin | High (35%) |

| Cefazolin | Unique | Low (if R1 dissimilar) |

Structural Stability and β-Lactam Reactivity

The β-lactam ring’s susceptibility to hydrolysis and oxidation underpins cefalexin’s reactivity:

-

Hydrolysis : Accelerated in acidic/basic conditions, yielding inactive metabolites .

-

Metal ion interactions : Mn(III) and permanganate target electron-rich sulfur and double bonds .

Environmental and Clinical Implications

-

Wastewater treatment : PM and laccase oxidation are effective for cefalexin removal (up to 90% efficiency) .

-

Drug stability : Storage at neutral pH and low temperature minimizes degradation .

-

Allergy management : Avoid cephalosporins with R1 side chains identical to penicillins (e.g., cefadroxil in amoxicillin-allergic patients) .

Wissenschaftliche Forschungsanwendungen

Pharmacological Overview

Mechanism of Action : Both cefalexin and cephacillin inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action leads to the disruption of cell wall integrity, resulting in bacterial lysis and death .

Spectrum of Activity :

- Cefalexin : Effective against a range of gram-positive cocci, including Staphylococcus aureus and Streptococcus pneumoniae, as well as some gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .

- Cephacillin : Primarily used for infections caused by penicillinase-producing staphylococci, particularly in cases where resistance to penicillin is a concern.

Respiratory Tract Infections

Cefalexin is indicated for treating respiratory infections such as pneumonia and bronchitis caused by susceptible bacteria. A study found that it effectively treated upper respiratory tract infections with a high success rate .

Skin and Soft Tissue Infections

Both cefalexin and cephacillin are commonly used for skin infections, including cellulitis. Clinical trials have shown that cefalexin maintains a comparable efficacy to other antibiotics in treating uncomplicated skin infections .

Urinary Tract Infections (UTIs)

Cefalexin is frequently prescribed for UTIs due to its high bioavailability. A recent study demonstrated that a twice-daily regimen of cefalexin was as effective as the traditional four-times-daily dosing, improving patient compliance without compromising efficacy .

Bone Infections

Cefalexin has been utilized in treating osteomyelitis caused by susceptible organisms. A study reported an 87% treatment success rate among patients transitioning from intravenous to oral cefalexin therapy for bone infections .

Infectious Syphilis

Cefalexin has been explored as an alternative treatment for infectious syphilis, showing comparable results to traditional therapies like penicillin when administered at higher doses .

Case Studies

Wirkmechanismus

Cefalexin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the proper synthesis of the bacterial cell wall, leading to cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Cefalexin is part of the first-generation cephalosporins, which also include cefadroxil and cefradine. Compared to other cephalosporins, cefalexin is unique in its ability to be administered orally, making it more convenient for outpatient treatment .

Similar Compounds

Cefadroxil: Another first-generation cephalosporin with similar antibacterial properties but a longer half-life.

Cefradine: Similar to cefalexin but with a slightly different spectrum of activity.

Cefazolin: An intravenous first-generation cephalosporin used for surgical prophylaxis.

Cefalexin’s oral bioavailability and broad-spectrum activity make it a valuable antibiotic for treating various bacterial infections.

Biologische Aktivität

Cefalexin and cephacillin are both first-generation cephalosporin antibiotics, widely used for their bactericidal properties against various bacterial infections. This article delves into their biological activities, mechanisms of action, pharmacokinetics, clinical applications, and relevant case studies.

Cefalexin and cephacillin exert their antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. They achieve this by binding to penicillin-binding proteins (PBPs), which are crucial for the peptidoglycan layer formation in bacterial cell walls. This action leads to cell lysis and death, particularly effective against gram-positive cocci and some gram-negative bacilli.

- Cefalexin : It closely resembles d-alanyl-d-alanine, allowing it to bind irreversibly to PBPs. Its activity is notably strong against Staphylococcus aureus and Streptococcus pneumoniae .

- Cephacillin : Similar to cefalexin, cephacillin is also effective against penicillinase-producing strains of staphylococci due to its structural resilience against β-lactamase enzymes .

Pharmacokinetics

Both antibiotics exhibit rapid absorption from the gastrointestinal tract, with peak plasma concentrations occurring approximately one hour post-administration.

| Parameter | Cefalexin | Cephacillin |

|---|---|---|

| Bioavailability | ~100% | ~90% |

| Half-life | 0.5 - 1 hour | 0.5 - 1 hour |

| Protein Binding | 10-15% | 30-40% |

| Excretion | >90% unchanged in urine | Primarily renal |

Cefalexin is primarily excreted unchanged in urine within 6 hours, making it effective for treating urinary tract infections . Cephacillin also follows a similar elimination route but has a slightly different pharmacokinetic profile due to its protein binding characteristics.

Clinical Applications

Cefalexin is commonly prescribed for:

- Skin infections

- Respiratory tract infections

- Urinary tract infections

- Bone infections

Cephacillin is often utilized in the treatment of:

- Infections caused by penicillin-resistant staphylococci

- Soft tissue infections

Case Study 1: Effectiveness in MSSA Bacteremia

A study involving patients with methicillin-sensitive Staphylococcus aureus (MSSA) bacteremia demonstrated that oral cephalexin (1,500–2,000 mg/day) was effective in transitioning from intravenous therapy. The treatment success rate was reported at 87%, with no recurrences during a median follow-up period .

Case Study 2: Impact on Intestinal Microbiota

Research using in vitro models indicated that cefalexin had minimal impact on the intestinal microbiota compared to broader-spectrum antibiotics like ceftriaxone. This suggests a lower propensity for inducing Clostridioides difficile infections when using cefalexin .

Table of Clinical Outcomes

Eigenschaften

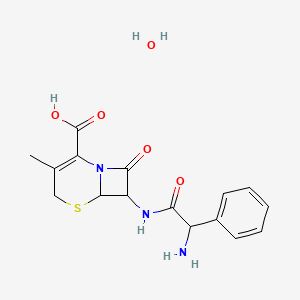

IUPAC Name |

7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGYWQBCYZHHPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.